![molecular formula C13H15N5O4S B2536450 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide CAS No. 380209-37-0](/img/structure/B2536450.png)
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The structures of similar compounds were established by NMR and MS analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, one study reported the synthesis of 1,2,4-triazole derivatives using various chemotherapeutic agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the yield, melting point, and IR spectrum of 1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one were provided .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, involves condensation reactions that yield compounds with distinct crystal structures and properties. These compounds have been shown to possess effective inhibition on the proliferation of cancer cell lines, indicating their potential as anticancer agents (Jiu-Fu Lu et al., 2017). Similarly, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have revealed antimicrobial properties, suggesting their use in combating microbial infections (D. Sahin et al., 2012).
Antimicrobial and Antitumor Activities
Research has also focused on compounds like N-(Morpholinothiocarbonyl) benzamide and their Co(III) complexes, revealing their structure and antifungal activities against major pathogens responsible for plant diseases, thus providing insights into their applications in agriculture and plant protection (Zhou Weiqun et al., 2005). Another study on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides demonstrated their antiproliferative activities against various cancer cell lines, further emphasizing the role of these compounds in cancer research (Xiao-meng Wang et al., 2015).
Novel Heterocycles and Catalysis
The thermal isomerization of morpholino-allenes has led to the synthesis of novel heterocyclic frameworks, showcasing the versatility of these compounds in organic synthesis and the development of new chemical entities (T. Mayer & G. Maas, 1992). Additionally, morpholinone-derived triazolium salts have been identified as catalysts in chemoselective cross-benzoin reactions, indicating their potential in facilitating synthetic processes (S. Langdon et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
This interaction could involve the formation of hydrogen bonds with different targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could have a range of potential effects at the molecular and cellular level.
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c19-12(16-13-14-9-15-17-13)10-2-1-3-11(8-10)23(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNYSKSOIRQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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